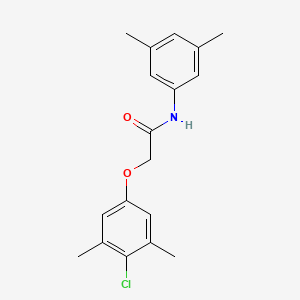
N-benzyl-3,5-dichloro-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3,5-dichloro-4-methoxybenzamide, also known as BDCM, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCM is a member of the benzamide family of compounds, which are known for their diverse range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of N-benzyl-3,5-dichloro-4-methoxybenzamide is not fully understood, but it is thought to involve the formation of reactive intermediates that can bind to DNA and other cellular components, leading to DNA damage and cell death. N-benzyl-3,5-dichloro-4-methoxybenzamide has also been shown to induce oxidative stress and inflammation, which may contribute to its toxic effects.
Biochemical and Physiological Effects:
N-benzyl-3,5-dichloro-4-methoxybenzamide has a wide range of biochemical and physiological effects, including its ability to induce DNA damage, oxidative stress, and inflammation. N-benzyl-3,5-dichloro-4-methoxybenzamide has also been shown to have immunosuppressive effects, as well as effects on the liver and kidney.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzyl-3,5-dichloro-4-methoxybenzamide in lab experiments is its potent carcinogenic and mutagenic properties, which make it a useful tool for studying the mechanisms of cancer and mutagenesis. However, N-benzyl-3,5-dichloro-4-methoxybenzamide is also highly toxic and must be handled with care. Additionally, its effects on the immune system and other physiological systems may complicate its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-benzyl-3,5-dichloro-4-methoxybenzamide. One area of interest is in understanding the mechanisms by which N-benzyl-3,5-dichloro-4-methoxybenzamide induces DNA damage and mutagenesis. Another area of interest is in studying the effects of N-benzyl-3,5-dichloro-4-methoxybenzamide on the immune system and its potential applications in immunotherapy. Additionally, there is a need for further research on the toxic effects of N-benzyl-3,5-dichloro-4-methoxybenzamide and its potential environmental impact.
Synthesemethoden
N-benzyl-3,5-dichloro-4-methoxybenzamide can be synthesized through a multi-step process that involves the reaction of 3,5-dichloro-4-methoxybenzoic acid with benzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to yield the final product, N-benzyl-3,5-dichloro-4-methoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-benzyl-3,5-dichloro-4-methoxybenzamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of environmental toxicology, where N-benzyl-3,5-dichloro-4-methoxybenzamide has been shown to be a potent carcinogen and mutagen. N-benzyl-3,5-dichloro-4-methoxybenzamide has also been studied for its effects on the immune system, with some studies suggesting that it may have immunosuppressive properties.
Eigenschaften
IUPAC Name |
N-benzyl-3,5-dichloro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14-12(16)7-11(8-13(14)17)15(19)18-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAYLYSPCWYGEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NCC2=CC=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3,5-dichloro-4-methoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5779608.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5779618.png)
![N-[3-chloro-2-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5779638.png)


![methyl [7-(3,3-dimethyl-2-oxobutoxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5779655.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(4-methylbenzyl)benzamide](/img/structure/B5779666.png)


![N-[2-(acetylamino)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B5779687.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5779698.png)

![3,4,8-trimethyl-7-[2-(4-morpholinyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5779712.png)
![4-({[(4-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5779723.png)